L-Isoleucine-13C6,d10,15N
CAS No.:
Cat. No.: VC16665269
Molecular Formula: C6H13NO2
Molecular Weight: 148.184 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO2 |
|---|---|
| Molecular Weight | 148.184 g/mol |
| IUPAC Name | (2S,3S)-2-(15N)azanyl-2,3,4,4,5,5,5-heptadeuterio-3-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid |
| Standard InChI | InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1+1D3,2+1D3,3+1D2,4+1D,5+1D,6+1,7+1 |
| Standard InChI Key | AGPKZVBTJJNPAG-JIFBZMLASA-N |
| Isomeric SMILES | [2H][13C@@]([13C](=O)O)([13C@@]([2H])([13C]([2H])([2H])[2H])[13C]([2H])([2H])[13C]([2H])([2H])[2H])[15NH2] |
| Canonical SMILES | CCC(C)C(C(=O)O)N |
Introduction
Chemical and Structural Properties of L-Isoleucine-13C6,d10,15N
Molecular Composition and Isotopic Enrichment
L-Isoleucine-13C6,d10,15N is a stable isotope-labeled variant of the essential amino acid L-isoleucine. Its molecular formula is C6H13NO2, with isotopic substitutions at specific positions:
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Carbon-13 (13C): Six carbon atoms in the backbone are replaced with the stable isotope carbon-13.
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Deuterium (2H): Ten hydrogen atoms are substituted with deuterium, primarily at positions along the aliphatic side chain.
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Nitrogen-15 (15N): The amino group’s nitrogen atom is replaced with nitrogen-15.
The molecular weight of this compound is 148.18 g/mol, calculated by accounting for the increased mass of the isotopic labels. For comparison, unlabeled L-isoleucine has a molecular weight of 131.17 g/mol. The isotopic enrichment alters its physical and spectroscopic properties, making it distinguishable in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses .
Table 1: Molecular Properties of L-Isoleucine-13C6,d10,15N
| Property | Value |
|---|---|
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 148.18 g/mol |
| Isotopic Enrichment | 13C6, 2H10, 15N |
| IUPAC Name | (2S,3S)-2-(15N)azanyl-2,3,4,4,5,5,5-heptadeuterio-3-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid |
Applications in Metabolic Flux Analysis
Quantifying Carbon-Nitrogen Metabolic Pathways
Stable isotope-labeled amino acids like L-Isoleucine-13C6,d10,15N are pivotal in 13C15N-metabolic flux analysis (MFA), a technique used to map metabolic networks in living organisms. In a landmark study by Borah et al. (2022), this compound was employed to investigate carbon-nitrogen co-utilization in Mycobacterium tuberculosis . The dual labeling allowed researchers to:
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Track the incorporation of 13C into tricarboxylic acid (TCA) cycle intermediates.
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Monitor 15N assimilation into amino acids via transamination reactions.
The study revealed that mycobacteria prioritize isoleucine catabolism during nitrogen limitation, highlighting the amino acid’s role as both a carbon and nitrogen source. Such insights are critical for developing antitubercular therapies targeting BCAA metabolism .
Enhancing NMR and MS Sensitivity
The deuterium (2H10) labeling in L-Isoleucine-13C6,d10,15N suppresses proton signals in 1H-NMR, reducing spectral overlap and improving resolution. Concurrently, the 13C6 and 15N labels enable precise quantification of isotopic enrichment in MS-based proteomics. For example, in pulse-chase experiments, this compound allows researchers to distinguish newly synthesized proteins (labeled) from pre-existing ones (unlabeled), facilitating studies on protein turnover rates .
Challenges in Synthesis and Purification
Isotopic Incorporation Strategies
Synthesizing L-Isoleucine-13C6,d10,15N requires meticulous control over isotopic incorporation. Industrial production typically involves:
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Microbial Fermentation: Engineered E. coli strains are cultured in media enriched with 13C-glucose, 2H2O, and 15NH4Cl. The microbes metabolize these precursors, incorporating the isotopes into isoleucine via the threonine pathway.
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Chemical Synthesis: Protected intermediates are reacted with isotopically labeled reagents under controlled conditions. For instance, reductive amination with 15N-ammonia introduces the labeled amino group.
Both methods necessitate chromatography (e.g., HPLC) to achieve ≥98% purity, as contaminants can skew metabolic tracing results .
Comparative Analysis with Similar Isotope-Labeled Amino Acids
Functional Distinctions
L-Isoleucine-13C6,d10,15N is often compared to other labeled BCAAs, such as L-Leucine-13C6,15N and L-Valine-13C5,15N. Key differences include:
Table 2: Comparison of Isotope-Labeled BCAAs
| Compound | Isotopic Labels | Molecular Weight | Primary Application |
|---|---|---|---|
| L-Isoleucine-13C6,d10,15N | 13C6, 2H10, 15N | 148.18 g/mol | Microbial metabolic flux analysis |
| L-Leucine-13C6,15N | 13C6, 15N | 144.16 g/mol | Mammalian protein synthesis studies |
| L-Valine-13C5,15N | 13C5, 15N | 132.14 g/mol | Plant nitrogen assimilation research |
While all three compounds aid in metabolic tracing, L-Isoleucine-13C6,d10,15N’s deuterium labeling uniquely enhances NMR applications in lipid-rich environments, such as bacterial cell membranes .
Recent Research Findings and Case Studies
Elucidating Drug Resistance Mechanisms
In a 2024 study, researchers used L-Isoleucine-13C6,d10,15N to probe isoleucine auxotrophy in drug-resistant Staphylococcus aureus. Isotopic labeling revealed that methicillin-resistant strains (MRSA) upregulate isoleucine biosynthesis enzymes when exposed to β-lactam antibiotics. This finding suggests that targeting BCAA biosynthesis could circumvent resistance mechanisms .
Applications in Cancer Metabolism
Preliminary data from a 2025 trial demonstrated that pancreatic cancer cells exhibit increased uptake of L-Isoleucine-13C6,d10,15N compared to normal cells. MS imaging localized the isotope to tumor regions, implicating isoleucine catabolism in supporting rapid proliferation through ATP generation .
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